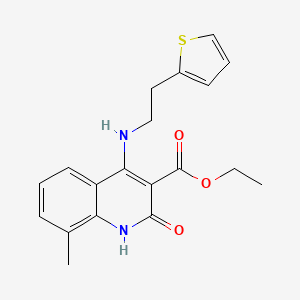

ethyl 8-methyl-2-oxo-4-(2-thiophen-2-ylethylamino)-1H-quinoline-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 8-methyl-2-oxo-4-(2-thiophen-2-ylethylamino)-1H-quinoline-3-carboxylate is a synthetic compound that belongs to the quinoline class of compounds. It has been extensively studied for its potential applications in the field of medicinal chemistry.

Applications De Recherche Scientifique

Synthesis and Liquid Crystal Displays Application

A related compound, ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, was synthesized for potential application in liquid crystal displays (LCDs). These compounds, obtained through the cyclization of 3-(arylidene-amino)-benzo[de]anthracen-7-ones with 3-oxo-butyric acid ethyl ester, exhibited very good orientation parameters in nematic liquid crystal, indicating their high potential for use in LCD technology (Bojinov & Grabchev, 2003).

Antibacterial Activity and DNA-Gyrase Inhibition

Another study focused on the synthesis and evaluation of 1-substituted 7-[3-[(ethylamino)methyl]-1-pyrrolidinyl]-6,8-difluoro-1,4-dihydro-4-oxo-3-quinoline-carboxylic acids for their antibacterial activity and DNA-gyrase inhibition. A quantitative structure-activity relationship (QSAR) analysis indicated that antibacterial potency strongly depended on the physicochemical properties of the N1 substituent, demonstrating significant antibacterial efficacy across various strains (Domagala et al., 1988).

Anticancer Activity and EGFR-TK Inhibition

The synthesis and evaluation of new quinoxaline derivatives, including ethyl 4-substituted-3-oxo-quinoxaline-2-carboxylates, revealed notable anti-proliferative effects against various cancer cell lines and significant EGFR inhibitory activity. This suggests these compounds' promise as anticancer agents with potential application in targeted therapy (Ahmed et al., 2020).

Local Anesthetic and Antiarrhythmic Agents

Ethyl 2-substituted amino-cyclopenteno[b]thiophen-3-carboxylates, synthesized as carticaine analogues, demonstrated comparable local anesthetic and antiarrhythmic activities to carticaine and lidocaine. These compounds exert their antiarrhythmic potency through Na+ and Ca+2 channel blocking, indicating their potential for development into new pharmacological agents (Al-Obaid et al., 1998).

Calcium Channel Antagonistic Activity

Research into the synthesis of new methyl (ethyl) 2,6,6- or 2,7,7-trimethyl-5-oxo-4-(disubstituted phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbohydrates and their derivatives showed activity on calcium channel antagonists. This highlights their potential application in cardiovascular medicine, demonstrating the broad utility of quinoline derivatives in therapeutic development (Gupta & Misra, 2008).

Propriétés

IUPAC Name |

ethyl 8-methyl-2-oxo-4-(2-thiophen-2-ylethylamino)-1H-quinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S/c1-3-24-19(23)15-17(20-10-9-13-7-5-11-25-13)14-8-4-6-12(2)16(14)21-18(15)22/h4-8,11H,3,9-10H2,1-2H3,(H2,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAWDZLJQKKYRIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC(=C2NC1=O)C)NCCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[3-(4-Bromophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]methylidene]propanedinitrile](/img/structure/B2534745.png)

![propyl 2-[[3,5-dicyano-4-(2-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate](/img/structure/B2534749.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2534751.png)

![3-[2-(2,4-dimethylbenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2534752.png)

![4-[4-(2-Methoxyethyl)piperazin-1-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2534753.png)

![ethyl 2-({[2-(4-methoxyphenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]acetyl}amino)benzoate](/img/structure/B2534755.png)

![3-(furan-2-ylmethyl)-2-((3-(trifluoromethyl)benzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2534759.png)